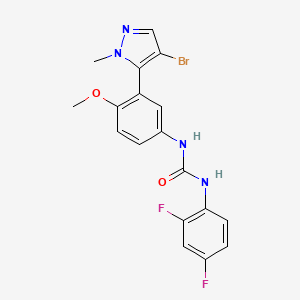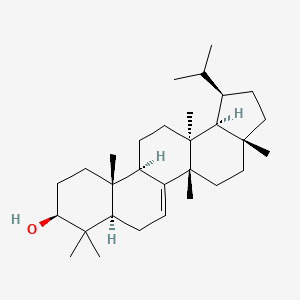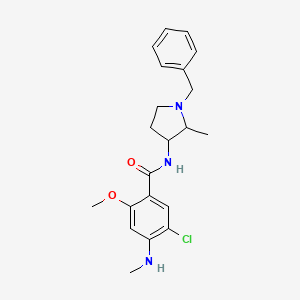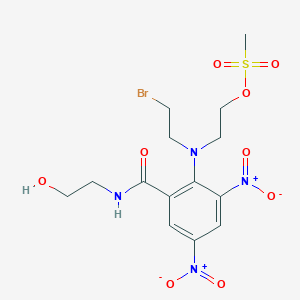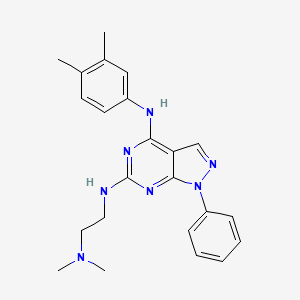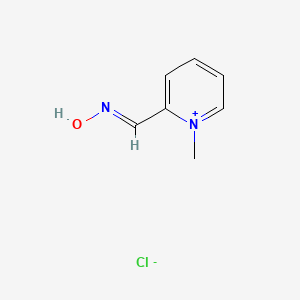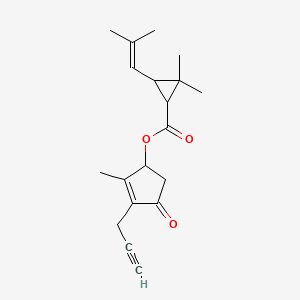
Pridopidine
Overview
Description
Pridopidine, also known as PL-101, is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor agonist . It is being developed by Prilenia Therapeutics and is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .
Molecular Structure Analysis
Pridopidine belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Scientific Research Applications
Treatment of Amyotrophic Lateral Sclerosis (ALS)
Pridopidine has shown promise as a treatment for ALS, a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord. A pivotal Phase 3 study is planned for the second half of this year following promising Phase 2 trial data .
Huntington’s Disease (HD) Therapy
As a highly selective and potent sigma-1 receptor (S1R) agonist with neuroprotective properties, pridopidine is being assessed as a potential treatment for HD in PROOF-HD, a global Phase 3 clinical trial .
Neuroprotective Agent
Due to its selective action on the sigma-1 receptor, pridopidine exhibits neuroprotective properties that could be beneficial in various neurodegenerative disorders beyond ALS and HD .
Orphan Drug Designation
Pridopidine holds Orphan Drug Designation for its use in HD and ALS in the U.S. and EU, highlighting its potential as a significant treatment option for these rare diseases .
Mechanism of Action
Target of Action
Pridopidine, also known as PL-101, is a selective and potent Sigma-1 Receptor (S1R) agonist . The S1R is an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . It regulates key cellular processes crucial to neuronal health and survival . Initially, the primary target of pridopidine was postulated to be the dopamine D2/D3 receptors. In-vitro binding assays show that pridopidine has high affinity for the s1r and low affinity for other targets including the dopamine d2/d3 receptors .
Mode of Action
Pridopidine works by binding and activating the S1R . This activation demonstrates neuroprotective effects in numerous models of neurodegenerative diseases including Huntington’s disease (HD), amyotrophic lateral sclerosis (ALS), Glaucoma, Parkinson’s disease (PD), and Alzheimer’s disease (AD) . These beneficial effects are exclusively mediated by the S1R as either deletion of this gene, or selective inhibition of its function, completely abolish pridopidine’s beneficial effects .
Biochemical Pathways
Pridopidine’s activation of the S1R leads to a cascade of biochemical events that promote neuronal health. It exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress, and restores dendritic spine abnormalities in HD and AD models .
Pharmacokinetics
Pridopidine is an orally administrated small molecule . It has been shown to be a substrate for the P450 cytochrome 2D6 enzyme (CYP2D6) . At Day 1, total exposure in poor CYP2D6 metabolizers (PMs) was almost three times higher than those in extensive CYP2D6 metabolizers (EMs). At steady state, pms and ems had comparable exposure due to a reduction in pridopidine elimination in ems over time . These results support that pridopidine is a CYP2D6 auto-inhibitor .
Result of Action
Pridopidine’s action results in a range of molecular and cellular effects. It exhibits a neuroprotective effect against mHTT-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress, and restores dendritic spine abnormalities in HD and AD models . In models of ALS, pridopidine protects neuron-muscle connectivity and restores muscle integrity and contractility .
Future Directions
Prilenia is continuing the clinical and preclinical evaluation of pridopidine in various neurodegenerative diseases and neurodevelopmental disorders and plans to initiate additional clinical studies in the future, including a global Phase 3 study in ALS . On the heels of promising HEALEY-ALS Phase 2 trial data, Prilenia Therapeutics plans to launch a pivotal Phase 3 study of pridopidine, its candidate amyotrophic lateral sclerosis (ALS) treatment, in the second half of this year .
properties
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKUEOZJFIXDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188225 | |
| Record name | Pridopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |
| Record name | ACR-16 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pridopidine | |
CAS RN |
346688-38-8 | |
| Record name | Pridopidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridopidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pridopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pridopidine free base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






